

Application of Sodium-Lead Alloy as a Desiccant for Drying Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lead;sodium

Cat. No.: B3418705

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sodium-lead (Na-Pb) alloy as a highly effective desiccant for drying a range of common organic solvents. The information is intended to guide laboratory personnel in the safe and efficient application of this reagent for achieving anhydrous conditions crucial for moisture-sensitive reactions.

Introduction

Sodium-lead alloy is a reactive metallic desiccant that offers a safer alternative to sodium metal for the stringent drying of non-protic organic solvents. It is particularly well-suited for drying ethers, such as diethyl ether and 1,4-dioxane, to very low water levels. The alloy is a brittle solid that can be easily crushed into a powder, increasing its surface area and drying efficiency. While it reacts readily with water, the presence of lead moderates the reactivity of sodium, making the handling and quenching of residues less hazardous than with pure alkali metals.

Quantitative Data Presentation

While direct comparative studies providing extensive quantitative data for Na-Pb alloy are not readily available in the literature, its performance is widely reported to be comparable to that of sodium wire. The following table provides illustrative data on the expected drying efficiency of Na-Pb alloy for selected organic solvents, based on its known reactivity and the typical performance of reactive metal desiccants. The final water content is determined by Karl Fischer titration.

Organic Solvent	Initial Water Content (ppm)	Treatment Conditions	Final Water Content (ppm)
Diethyl Ether	~200	Stirring with powdered Na-Pb alloy (5% w/v) for 24 hours at room temperature.	< 10
1,4-Dioxane	~300	Stirring with powdered Na-Pb alloy (5% w/v) for 48 hours at room temperature.	< 15
Tetrahydrofuran (THF)	~250	Stirring with powdered Na-Pb alloy (5% w/v) for 24 hours at room temperature.	< 10
Toluene	~150	Stirring with powdered Na-Pb alloy (5% w/v) for 48 hours at room temperature.	< 20
Benzene	~100	Stirring with powdered Na-Pb alloy (5% w/v) for 48 hours at room temperature.	< 20

Note: The final water content can be influenced by the initial water content, the grade of the solvent, the amount of desiccant used, and the contact time. For optimal results, pre-drying with a less reactive desiccant (e.g., anhydrous magnesium sulfate or calcium chloride) is recommended for solvents with high initial water content.

Experimental Protocols

Preparation of Sodium-Lead Alloy (Laboratory Scale)

This protocol describes the preparation of a Na-Pb alloy with a typical composition of 10% sodium by weight.

Materials:

- Sodium metal (stored under mineral oil)
- Lead metal (shot or granules)
- Crucible (e.g., iron or ceramic)
- Bunsen burner or furnace
- Tongs
- Inert atmosphere (e.g., argon or nitrogen gas) is recommended for larger scale preparations.

Procedure:

- Weigh 90 g of lead shot and place it in the crucible.
- Carefully weigh 10 g of sodium metal. The sodium should be cut into small pieces under mineral oil to remove the oxide layer, then briefly rinsed with a dry, inert solvent (e.g., hexane) and quickly transferred to the crucible containing the lead.
- Cover the crucible with a lid or a layer of graphite powder to minimize oxidation.
- Heat the crucible gently with a Bunsen burner in a fume hood. The reaction is exothermic and will initiate as the metals melt.
- Once the reaction starts, remove the heat source and allow the reaction to proceed. If the reaction is slow to start, gentle heating can be continued until the alloy is molten.
- Allow the molten alloy to cool completely under an inert atmosphere or covered to prevent oxidation.
- Once cooled, the brittle Na-Pb alloy can be broken into smaller chunks for storage in a tightly sealed, dry container.

Drying of an Organic Solvent (e.g., Diethyl Ether)

Materials:

- Solvent to be dried (pre-dried if necessary)
- Na-Pb alloy chunks
- Mortar and pestle
- Solvent-resistant flask with a stirrer bar
- Inert gas supply (e.g., argon or nitrogen)
- Apparatus for distillation (optional, for ultimate purity)

Procedure:

- Take a chunk of Na-Pb alloy and quickly crush it into a coarse powder using a mortar and pestle. Minimize exposure to air.
- Immediately transfer the powdered alloy (e.g., 5 g per 100 mL of solvent) to a dry flask containing the solvent and a stirrer bar.
- Flush the flask with an inert gas and seal it with a septum or a drying tube.
- Stir the mixture at room temperature. The drying time will depend on the solvent and its initial water content (refer to the table above for guidance).
- For highly sensitive applications, the solvent can be distilled directly from the Na-Pb alloy under an inert atmosphere.
- Once drying is complete, the solvent can be carefully decanted or cannulated from the desiccant for use.

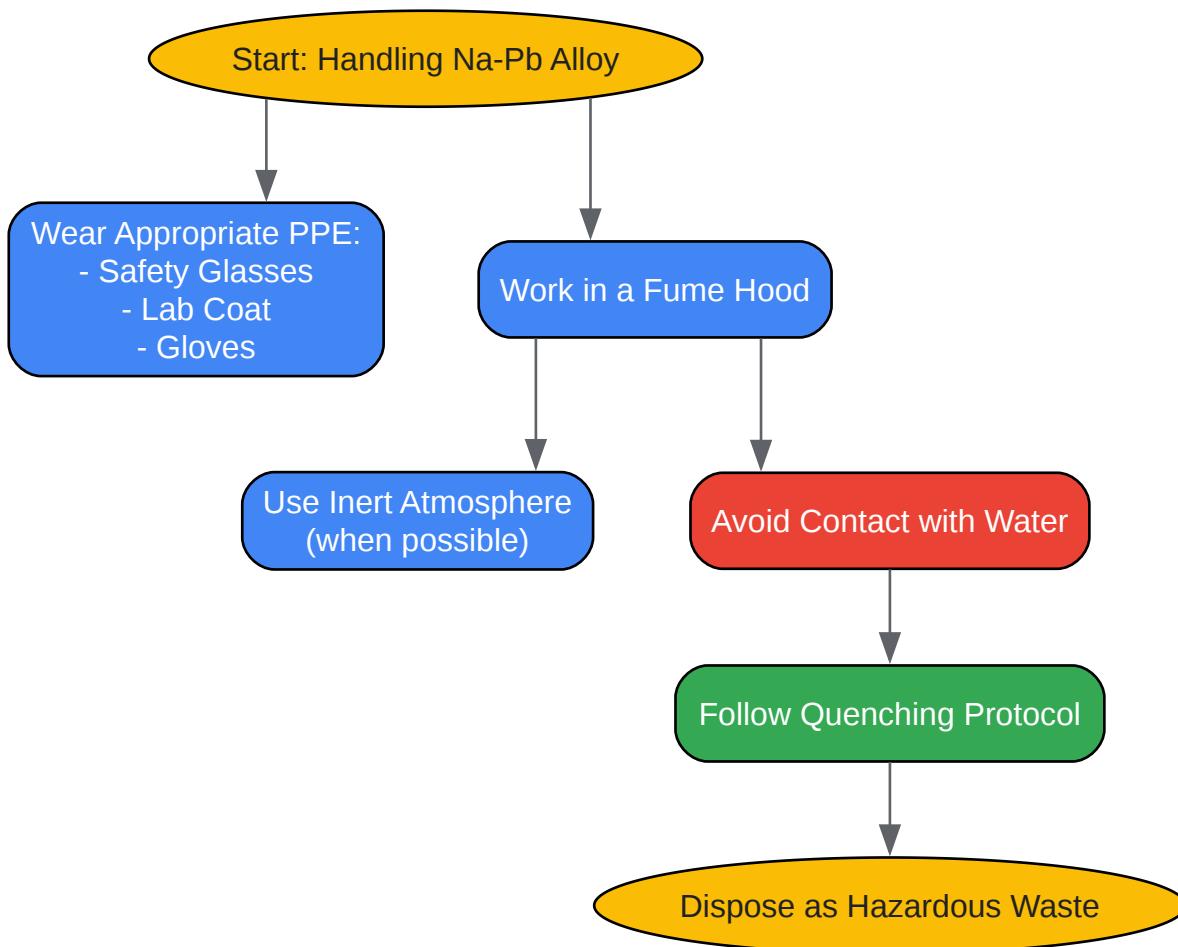
Quenching and Disposal of Na-Pb Alloy Residue

Safety Precaution: This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

- Flask containing the Na-Pb alloy residue and residual solvent
- Isopropanol
- Ethanol
- Water
- Stirrer bar and magnetic stir plate

Procedure:


- After decanting the dried solvent, add a volume of a dry, inert solvent (e.g., toluene) to the flask to cover the alloy residue.
- With gentle stirring, slowly add isopropanol dropwise to the flask. The reaction will produce hydrogen gas, so ensure adequate ventilation. The rate of addition should be controlled to prevent excessive frothing.
- Once the vigorous reaction with isopropanol has subsided, slowly add ethanol to quench any remaining reactive sodium.
- After the reaction with ethanol is complete, very cautiously add water dropwise to ensure all reactive material is destroyed.
- The resulting mixture can be neutralized with a dilute acid (e.g., HCl) and disposed of in accordance with local hazardous waste regulations. The aqueous layer should be disposed of as heavy metal waste due to the presence of lead.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for drying organic solvents using Na-Pb alloy.

[Click to download full resolution via product page](#)

Caption: Key safety precautions for handling Na-Pb alloy.

- To cite this document: BenchChem. [Application of Sodium-Lead Alloy as a Desiccant for Drying Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3418705#application-of-na-pb-alloy-as-a-desiccant-for-drying-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com